

Application Notes and Protocols: Plant Transformation with G-418 Selection

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Compound of Interest

Compound Name: G-418

Cat. No.: B1208730

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Introduction

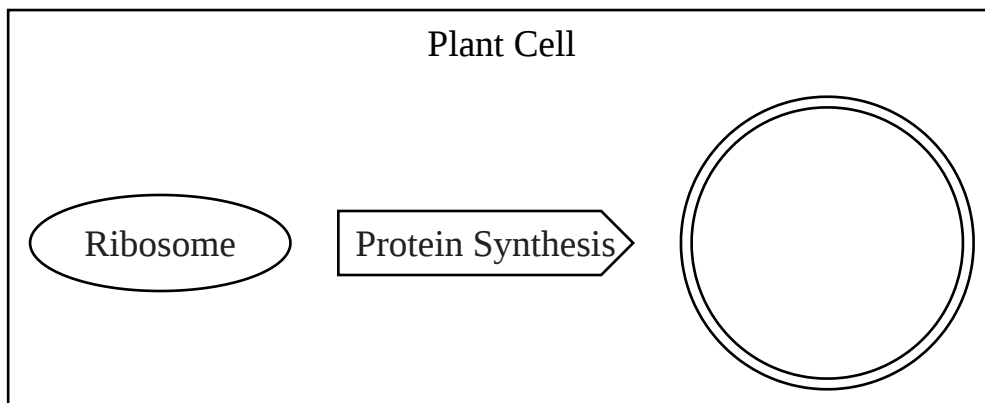
Genetic transformation is a cornerstone of modern plant biotechnology, enabling the introduction of novel traits and the study of gene function. A critical step in this process is the selection of successfully transformed cells from a large population of non-transformed cells. **G-418**, an aminoglycoside antibiotic, is a widely used selective agent for this purpose.^{[1][2]} Its efficacy relies on the co-transformation of the gene of interest with a selectable marker gene, typically the neomycin phosphotransferase II (nptII) gene, which confers resistance to **G-418**.^{[2][3][4][5][6]}

This document provides a detailed protocol for Agrobacterium-mediated plant transformation using **G-418** as the selective agent. It covers the principles of **G-418** selection, experimental procedures, and data interpretation, aimed at providing researchers with a comprehensive guide to successfully generate transgenic plants.

Principle of G-418 Selection

G-418 inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to ribosomes, ultimately leading to cell death.^{[1][2][7]} The nptII gene encodes an enzyme, aminoglycoside 3'-phosphotransferase II (APH(3')II), which inactivates **G-418** through phosphorylation.^{[2][7]} By incorporating the nptII gene into the T-DNA of an Agrobacterium tumefaciens binary vector along with the gene of interest, only plant cells that have

successfully integrated the T-DNA into their genome will express APH(3')II, detoxify **G-418**, and thus survive and proliferate on a selection medium containing **G-418**.



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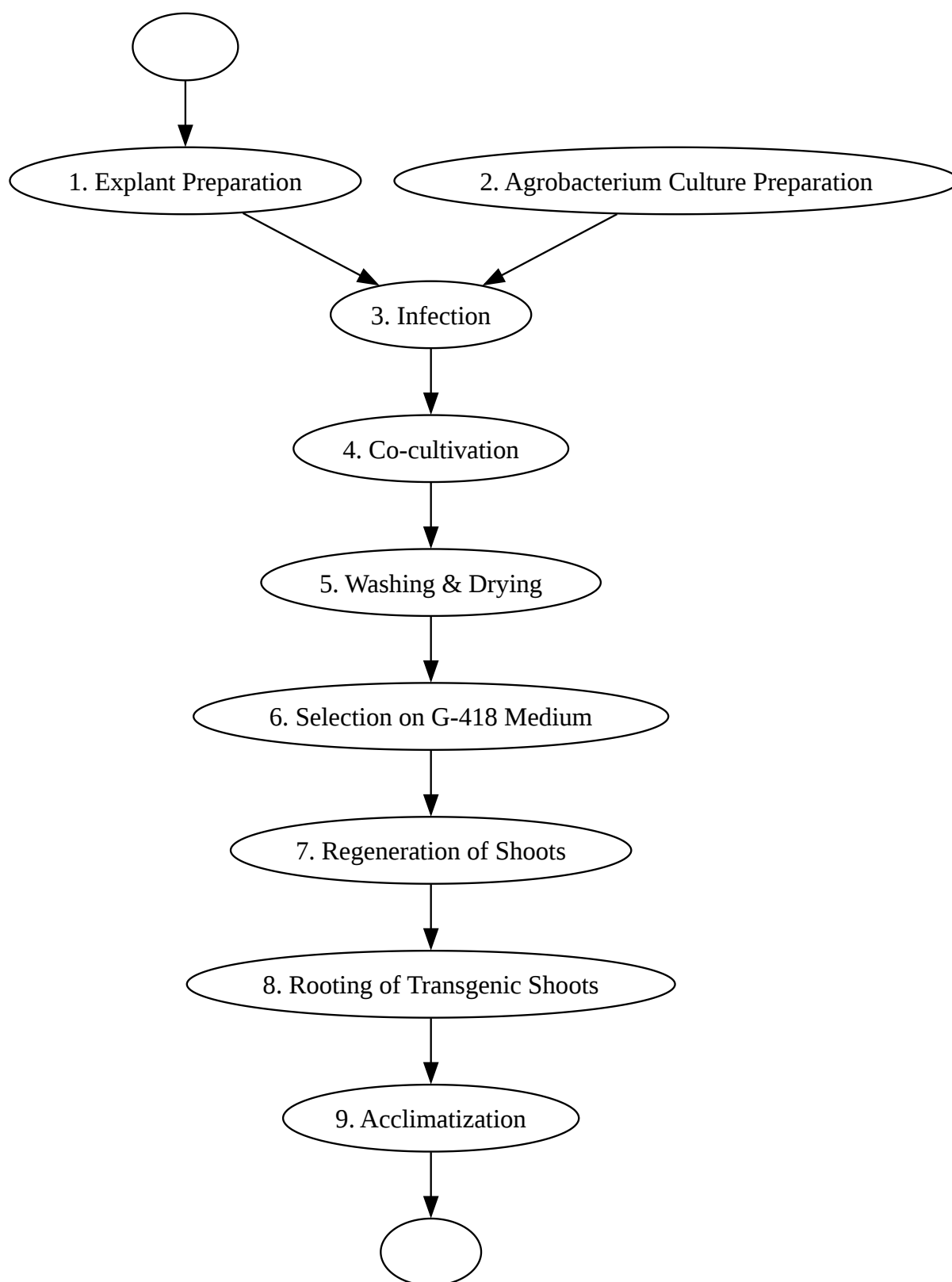
Data Presentation: **G-418** Concentrations for Selection

The optimal concentration of **G-418** is critical for successful selection and is highly dependent on the plant species, tissue type, and even the specific genotype.[3][8] It is always recommended to perform a kill curve experiment to determine the minimal concentration of **G-418** that effectively inhibits the growth of non-transformed tissues while allowing the growth of transformed ones. The following table summarizes previously reported **G-418** concentrations used for the selection of various plant species.

Plant Species	Explant Type	Selection Concentration (mg/L)	Maintenance Concentration (mg/L)	Reference
Marchantia polymorpha	Gemmae	2 - 100	Not Reported	[9][10]
Sorghum (Sorghum bicolor)	Immature Embryos	Not specified, used nptII	Not Reported	[4]
Poplar (Populus 'Berlin')	Internode Sections	Not specified, used nptII	Not Reported	[5]
Liriodendron hybrid	Embryogenic Calli	90 (callus), 15 (regeneration)	Not Reported	[11][12]
Maize (Zea mays)	Immature Embryos	75	Not Reported	[13]
Sweet Potato (Ipomoea batatas)	Calli	Not specified, compared to kanamycin	Not Reported	[14]
General Plant Cells	-	10 - 100	10	[7][15][16]

Experimental Protocols

This protocol describes a general workflow for Agrobacterium-mediated transformation. Optimization of specific steps, such as media composition and culture conditions, may be required for different plant species.



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Explant Preparation

- Collect healthy, young, and sterile explants from the source plant. The choice of explant (e.g., leaf discs, cotyledons, embryos) is species-dependent.[17]
- Surface sterilize the explants. A common method involves washing with a detergent, followed by immersion in 70-75% ethanol for a short period (e.g., 1 minute), and then in a sodium hypochlorite solution (e.g., 1.1% w/v) with a surfactant like Tween-20 for 10-15 minutes.[17]
- Rinse the explants thoroughly with sterile distilled water (3-4 times) to remove any residual sterilizing agents.[17]
- Prepare the explants for infection (e.g., cutting into smaller pieces) and place them on a pre-culture medium if required by the specific protocol.

Agrobacterium Culture Preparation

- Streak the *Agrobacterium tumefaciens* strain harboring the binary vector with the nptII gene and the gene of interest onto a solid YEP or LB medium plate containing appropriate antibiotics for the *Agrobacterium* strain and the binary vector (e.g., rifampicin, kanamycin).
- Incubate the plate at 28°C for 2-3 days until single colonies appear.
- Inoculate a single colony into liquid YEP or LB medium with the same antibiotics and grow overnight at 28°C with shaking (200-250 rpm) until the culture reaches an optical density (OD600) of 0.6-1.0.[18]
- Pellet the *Agrobacterium* cells by centrifugation (e.g., 4000-5000 x g for 10 minutes).[18]
- Resuspend the pellet in a liquid infection medium (e.g., MS medium) to the desired OD600 (e.g., 0.6).[11][12] The addition of acetosyringone (e.g., 100-200 µM) to the infection medium is often used to induce the vir genes of *Agrobacterium*. [18]

Infection and Co-cultivation

- Immerse the prepared explants in the *Agrobacterium* suspension for a specific duration (e.g., 10-30 minutes).[11][12]

- Blot the explants on sterile filter paper to remove excess bacteria.
- Place the explants on a solid co-cultivation medium. This is often the same as the pre-culture medium, sometimes supplemented with acetosyringone.
- Incubate the explants in the dark at 22-25°C for 2-3 days.[\[11\]](#)[\[12\]](#)

Selection and Regeneration

- After co-cultivation, wash the explants with sterile water or liquid culture medium containing an antibiotic to eliminate *Agrobacterium* (e.g., cefotaxime, carbenicillin).
- Transfer the explants to a selection medium. This medium should contain the appropriate plant growth regulators for callus induction and shoot regeneration, the antibiotic to inhibit *Agrobacterium* growth, and the selective agent, **G-418**, at the predetermined optimal concentration.
- Subculture the explants to fresh selection medium every 2-3 weeks.
- Observe the development of resistant calli and the emergence of shoots. Non-transformed tissues will typically turn brown and die.

Rooting and Acclimatization

- Excise the regenerated shoots and transfer them to a rooting medium, which may also contain a lower concentration of **G-418** to maintain selective pressure.
- Once a healthy root system has developed, carefully remove the plantlets from the medium, wash away any remaining agar, and transfer them to soil.
- Acclimatize the plantlets to greenhouse conditions by gradually reducing the humidity over a period of 1-2 weeks.

Confirmation of Transformation

It is essential to confirm the presence and expression of the transgene in the regenerated plants. This can be achieved through various molecular techniques, including:

- PCR: To confirm the presence of the nptII gene and the gene of interest.
- Southern Blot: To determine the copy number of the integrated T-DNA.
- RT-PCR or Northern Blot: To verify the transcription of the transgenes.
- Western Blot or ELISA: To detect the expression of the protein encoded by the gene of interest.
- GUS histochemical assay: If a reporter gene like uidA (GUS) is included in the T-DNA.[6]

Troubleshooting

- No resistant calli/shoots: The **G-418** concentration may be too high, or the transformation efficiency may be low. Consider optimizing the transformation protocol and re-evaluating the **G-418** concentration.
- High frequency of escapes (non-transformed plants): The **G-418** concentration may be too low. A kill curve should be performed to determine a more effective selective concentration.
- Bacterial overgrowth: Ensure thorough washing after co-cultivation and use an appropriate concentration of antibiotics like cefotaxime or carbenicillin in the selection medium.
- Poor plant regeneration: The tissue culture conditions (e.g., plant growth regulators, light, temperature) may not be optimal for the specific plant species.

By following this detailed protocol and optimizing the key parameters, researchers can effectively use **G-418** selection to generate transgenic plants for a wide range of applications in research and development.

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